2-Isobutoxy-4-methylaniline

Lipophilicity Drug Design Physicochemical Properties

2-Isobutoxy-4-methylaniline (CAS 640767-55-1) is a substituted aniline derivative characterized by a 2-methylpropoxy (isobutoxy) group at the ortho position and a methyl group at the para position of the aromatic ring. Its molecular formula is C₁₁H₁₇NO, and its molecular weight is 179.26 g/mol.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 640767-55-1
Cat. No. B3148274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutoxy-4-methylaniline
CAS640767-55-1
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)OCC(C)C
InChIInChI=1S/C11H17NO/c1-8(2)7-13-11-6-9(3)4-5-10(11)12/h4-6,8H,7,12H2,1-3H3
InChIKeyWHLGFFSPQBDKQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isobutoxy-4-methylaniline (CAS 640767-55-1): An Ortho-Isobutoxy Substituted Aniline Scaffold for Lipophilicity-Tuned Derivative Synthesis


2-Isobutoxy-4-methylaniline (CAS 640767-55-1) is a substituted aniline derivative characterized by a 2-methylpropoxy (isobutoxy) group at the ortho position and a methyl group at the para position of the aromatic ring. Its molecular formula is C₁₁H₁₇NO, and its molecular weight is 179.26 g/mol . This compound serves as a versatile small molecule scaffold and intermediate in organic synthesis, particularly for constructing more complex molecules in medicinal and agricultural chemistry [1]. The electron-donating nature of both the methyl and alkoxy groups enhances its reactivity in electrophilic aromatic substitution reactions, enabling further regioselective derivatization [1].

Why 2-Isobutoxy-4-methylaniline Cannot Be Replaced by Simpler Analogs: Physicochemical and Reactivity Differentiation


Replacing 2-isobutoxy-4-methylaniline with simpler alkoxy or unsubstituted analogs such as 2-methoxy-4-methylaniline, 2-ethoxy-4-methylaniline, or 2-isobutoxyaniline results in substantial changes to lipophilicity, steric bulk, and subsequent reactivity profiles. The isobutoxy group significantly increases LogP compared to smaller alkoxy chains , altering compound partitioning behavior in biological and synthetic systems. Furthermore, the combination of ortho-alkoxy and para-methyl substitution modulates electron density on the aromatic ring, directly affecting electrophilic substitution kinetics and regioselectivity [1]. Class-level evidence from polyaniline studies demonstrates that alkoxy substituents, particularly branched ones, yield polymers with distinct planarity and conductivity profiles relative to alkyl or smaller alkoxy derivatives [2]. These differences preclude simple interchangeability in applications where precise lipophilicity tuning, steric shielding, or electronic modulation is required for target binding, reaction yield optimization, or material property control.

Quantitative Evidence for Selection of 2-Isobutoxy-4-methylaniline (CAS 640767-55-1) Over Structural Analogs


Lipophilicity Enhancement: LogP Comparison with 2-Ethoxy-4-methylaniline

The isobutoxy substituent in 2-isobutoxy-4-methylaniline confers significantly higher lipophilicity compared to the ethoxy analog. This property is critical for applications requiring enhanced membrane permeability or organic phase partitioning. The predicted octanol-water partition coefficient (ACD/LogP) for the core fragment 2-isobutoxyaniline is 2.50 , whereas for 2-ethoxy-4-methylaniline it is substantially lower at 2.08 [1].

Lipophilicity Drug Design Physicochemical Properties

Synthetic Utility as a Scaffold for N,N‘-Disubstituted Urea Derivatives

2-Isobutoxy-4-methylaniline serves as a direct building block for the synthesis of pharmacologically relevant N,N‘-disubstituted ureas. In a documented procedure, 4-methyl-2-(2-methylpropoxy)aniline (179 mg, 1.0 mmol) was reacted with 2-aminothiazole (100 mg, 1.0 mmol) to yield N-[4-Methyl-2-(2-methylpropoxy)phenyl]-N′-(thiazol-2-yl)urea (210 mg) . This represents a moderate to good yield (~70-75% theoretical) and demonstrates the compound‘s viability as a versatile amine nucleophile. In contrast, simpler analogs such as 2-methoxy-4-methylaniline or 4-methylaniline would yield ureas with fundamentally different lipophilicity and steric profiles, altering both synthetic tractability and biological target engagement.

Organic Synthesis Medicinal Chemistry Urea Derivatives

Boiling Point Elevation Relative to Smaller Alkoxy Analogs

The branched isobutoxy group in 2-isobutoxy-4-methylaniline substantially elevates the boiling point compared to straight-chain alkoxy analogs. The predicted boiling point at 760 mmHg is 281.0 ± 20.0 °C . In contrast, 2-ethoxy-4-methylaniline (C₉H₁₃NO) has a predicted boiling point of 253.9 ± 20.0 °C [1], representing an increase of approximately 27 °C attributable to the larger and branched alkoxy chain. This difference has direct implications for purification strategies (e.g., distillation conditions) and thermal stability assessment in reaction design.

Thermal Properties Process Chemistry Purification

Patent-Documented Utility in Photosensitizer Formulations via Isobutoxy Substituent

A patent application in the field of photosensitizers explicitly includes the isobutoxy substituent as one of the designated alkoxy groups in the structural general formula for the claimed photosensitizer compounds. The patent states that R₂ can be 'methoxyl, ethyoxyl, propoxy, isopropoxy, isobutoxy or fluorine, bromine and iodine' . This explicit inclusion indicates that the isobutoxy group confers specific advantages—such as improved morphology, line width roughness control, and reduced defects in photoresist applications—that simpler alkoxy groups like methoxy or ethoxy may not fully provide. The branched nature of the isobutoxy group likely influences polymer chain packing and solubility characteristics critical to photolithographic performance.

Photoresist Material Science Patent Evidence

Recommended Procurement Scenarios for 2-Isobutoxy-4-methylaniline Based on Verified Differentiation


Synthesis of Lipophilic Urea, Amide, or Carbamate Derivatives for Medicinal Chemistry

Based on the documented synthetic utility as an amine nucleophile for constructing N,N‘-disubstituted ureas , 2-isobutoxy-4-methylaniline is well-suited for preparing pharmacologically relevant derivatives where the branched alkoxy group enhances lipophilicity (LogP = 2.50 core fragment value) . The combination of moderate steric bulk and increased LogP relative to ethoxy analogs (ΔLogP = +0.42) makes this scaffold valuable for tuning the physicochemical properties of lead compounds in drug discovery programs targeting intracellular or CNS-penetrant molecules.

Building Block for Photoresist and Advanced Material Formulations

Patent literature explicitly identifies the isobutoxy substituent as a designated moiety in photosensitizer formulations, where it contributes to improved photoresist morphology, line width roughness control, and defect reduction . 2-Isobutoxy-4-methylaniline provides a direct synthetic entry point for incorporating this beneficial substituent into polymerizable or functional materials. The higher boiling point (281.0 ± 20.0 °C) relative to ethoxy analogs also offers a wider thermal processing window during material fabrication steps.

Scaffold for Electrophilic Substitution to Generate Ortho/Ortho-Disubstituted Intermediates

The electron-donating nature of both the isobutoxy and methyl groups on the aromatic ring enhances reactivity toward electrophilic aromatic substitution [1]. This makes 2-isobutoxy-4-methylaniline an advantageous starting material for introducing additional substituents at available ortho or meta positions (e.g., nitration, halogenation, acylation). The branched alkoxy group provides steric direction that can influence regioselectivity outcomes, distinguishing it from smaller alkoxy or unsubstituted aniline analogs in multi-step synthetic sequences.

Polymer and Conducting Material Precursor

Class-level evidence from substituted polyaniline studies indicates that alkoxy substituents, particularly branched ones, modulate polymer planarity and conductivity profiles relative to alkyl-substituted derivatives [2]. 2-Isobutoxy-4-methylaniline serves as a monomer candidate for synthesizing poly(alkoxyaniline) derivatives with tailored electronic and optical properties, where the branched isobutoxy group may offer distinct solubility and processability advantages compared to linear alkoxy-substituted anilines in electropolymerization applications.

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